![molecular formula C15H17N5O B6418618 2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol CAS No. 869072-26-4](/img/structure/B6418618.png)
2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
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Overview
Description
The compound “2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to have significant biological activity, including as inhibitors of CDK2, a protein kinase that is a target for cancer treatment .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . The synthesis typically involves the use of scaffold hopping and computer-aided drug design . The compounds are usually synthesized under ultrasonic-assisted conditions, which can improve yields .Molecular Structure Analysis
The molecular structure of “2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol” can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . Attached to this core is a benzyl group and an ethan-1-ol group, both of which are linked via an amino group .Scientific Research Applications
- Research Findings :
- A recent study investigated a novel set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold (including HMS1645D19) as CDK2 inhibitors.
- Research Context :
- Research Implications :
- Context :
Cancer Treatment and CDK2 Inhibition
Antiparasitic and Antifungal Properties
Cell Cycle Modulation and Apoptosis Induction
Thioglycoside Derivatives and Drug Development
In Vitro Testing Against Specific Cancer Cell Lines
Future Directions
The future directions for research on “2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol” and similar compounds are likely to involve further exploration of their biological activity and potential applications in cancer treatment . This could include more detailed studies of their mechanism of action, as well as the development of more efficient synthesis methods .
Mechanism of Action
Target of Action
The primary target of HMS1645D19 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
HMS1645D19 interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 results in the alteration of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by HMS1645D19 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis within cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of HMS1645D19’s action is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
properties
IUPAC Name |
2-[benzyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-19-14-13(9-18-19)15(17-11-16-14)20(7-8-21)10-12-5-3-2-4-6-12/h2-6,9,11,21H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRMSIHHULQKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol |
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